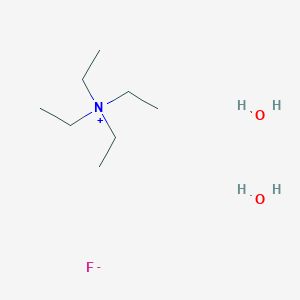

Tetraethylammonium fluoride dihydrate

Cat. No. B106582

Key on ui cas rn:

63123-01-3

M. Wt: 185.28 g/mol

InChI Key: HRTKQUHFGZFPPF-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US07196221B2

Procedure details

We have found that the presence of specific additives, not generally recognised as brighteners, in 2:1 chromium (III) chloride hexahydrate-choline chloride can significantly brighten the electrodeposit. For example when 10% of choline chloride is replaced by tetraethylammonium fluoride dihydrate or tetramethylammonium hydroxide pentahydrate thin semi-bright pale blue chromium deposits can be obtained. Approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetraethylammonium fluoride dihydrate (10%)] was prepared by combining the reactants in a beaker and heating at 80° C. The green liquid was poured into an electrochemical cell (internal diameter of 23 mm) held in an oil bath at 60° C. Mild steel (50 mm by 10 mm and 1 mm thick), cleaned in the usual way, was fixed to the inside edge of the cell opposite a nickel counter electrode. The mild steel plate and counter-electrode were then connected to the negative and positive terminals respectively of a Thurlby Thander power pack. Using current densities between 8 and 16 mAcm−2 and deposition times between 10 and 30 minutes semi-bright chromium deposits were obtained. The procedure was repeated using approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetramethylammonium hydroxide pentahydrate (10%)]. With a current density of 2 mAcm−2 thin pale blue semi-bright homogenous chromium deposits were obtained after 30 minutes.

Name

chromium (III) chloride hexahydrate choline chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

tetramethylammonium hydroxide pentahydrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

Mild steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

mild steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[OH2:1].O.O.O.O.O.[Cl-:7].[Cr+3:8].[Cl-].[Cl-].[Cl-].[OH:12]CC[N+](C)(C)C.O.O.[F-].C([N+](CC)(CC)CC)C.O.O.O.O.O.[OH-].C[N+](C)(C)C>[Cl-].OCC[N+](C)(C)C.[Ni]>[OH2:12].[OH2:1].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[Cl-:7].[Cr+3:8].[Cl-:7].[Cl-:7].[Cr:8] |f:0.1.2.3.4.5.6.7.8.9.10.11,12.13.14.15,16.17.18.19.20.21.22,23.24,26.27.28.29.30.31.32.33.34.35|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].OCC[N+](C)(C)C

|

Step Two

|

Name

|

chromium (III) chloride hexahydrate choline chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.O.O.O.[Cl-].[Cr+3].[Cl-].[Cl-].[Cl-].OCC[N+](C)(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.O.[F-].C(C)[N+](CC)(CC)CC

|

Step Four

|

Name

|

tetramethylammonium hydroxide pentahydrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.O.O.[OH-].C[N+](C)(C)C

|

Step Five

[Compound]

|

Name

|

Mild steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

mild steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].OCC[N+](C)(C)C

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The green liquid was poured into an electrochemical cell (internal diameter of 23 mm)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

held in an oil bath at 60° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.O.O.O.O.O.[Cl-].[Cr+3].[Cl-].[Cl-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 6 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Cr]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07196221B2

Procedure details

We have found that the presence of specific additives, not generally recognised as brighteners, in 2:1 chromium (III) chloride hexahydrate-choline chloride can significantly brighten the electrodeposit. For example when 10% of choline chloride is replaced by tetraethylammonium fluoride dihydrate or tetramethylammonium hydroxide pentahydrate thin semi-bright pale blue chromium deposits can be obtained. Approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetraethylammonium fluoride dihydrate (10%)] was prepared by combining the reactants in a beaker and heating at 80° C. The green liquid was poured into an electrochemical cell (internal diameter of 23 mm) held in an oil bath at 60° C. Mild steel (50 mm by 10 mm and 1 mm thick), cleaned in the usual way, was fixed to the inside edge of the cell opposite a nickel counter electrode. The mild steel plate and counter-electrode were then connected to the negative and positive terminals respectively of a Thurlby Thander power pack. Using current densities between 8 and 16 mAcm−2 and deposition times between 10 and 30 minutes semi-bright chromium deposits were obtained. The procedure was repeated using approximately 6 ml of 2:1 chromium (III) chloride hexahydrate-[choline chloride (90%) tetramethylammonium hydroxide pentahydrate (10%)]. With a current density of 2 mAcm−2 thin pale blue semi-bright homogenous chromium deposits were obtained after 30 minutes.

Name

chromium (III) chloride hexahydrate choline chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

tetramethylammonium hydroxide pentahydrate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

Mild steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

mild steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[OH2:1].O.O.O.O.O.[Cl-:7].[Cr+3:8].[Cl-].[Cl-].[Cl-].[OH:12]CC[N+](C)(C)C.O.O.[F-].C([N+](CC)(CC)CC)C.O.O.O.O.O.[OH-].C[N+](C)(C)C>[Cl-].OCC[N+](C)(C)C.[Ni]>[OH2:12].[OH2:1].[OH2:12].[OH2:12].[OH2:12].[OH2:12].[Cl-:7].[Cr+3:8].[Cl-:7].[Cl-:7].[Cr:8] |f:0.1.2.3.4.5.6.7.8.9.10.11,12.13.14.15,16.17.18.19.20.21.22,23.24,26.27.28.29.30.31.32.33.34.35|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].OCC[N+](C)(C)C

|

Step Two

|

Name

|

chromium (III) chloride hexahydrate choline chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.O.O.O.[Cl-].[Cr+3].[Cl-].[Cl-].[Cl-].OCC[N+](C)(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.O.[F-].C(C)[N+](CC)(CC)CC

|

Step Four

|

Name

|

tetramethylammonium hydroxide pentahydrate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O.O.O.O.O.[OH-].C[N+](C)(C)C

|

Step Five

[Compound]

|

Name

|

Mild steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

mild steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].OCC[N+](C)(C)C

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

[Ni]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The green liquid was poured into an electrochemical cell (internal diameter of 23 mm)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

held in an oil bath at 60° C

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O.O.O.O.O.O.[Cl-].[Cr+3].[Cl-].[Cl-]

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: VOLUME | 6 mL |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Cr]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |